Dooku1 was synthesized as part of research aimed at exploring the pharmacological properties of Yoda1 analogues. The compound was identified for its ability to inhibit Yoda1-induced calcium entry in various cell types, including human embryonic kidney (HEK) 293 cells and human umbilical vein endothelial cells (HUVECs) . Its classification falls within small-molecule antagonists targeting ion channels, specifically those modulating Piezo1 activity.
The synthesis of Dooku1 involved several chemical modifications to the pyrazine ring structure of Yoda1. Researchers utilized multiple synthetic approaches, including:
The purification of synthesized compounds was achieved through column chromatography or trituration, with purity verified by proton nuclear magnetic resonance (NMR) and carbon-13 NMR spectroscopy. The final products were prepared as stock solutions for biological assays .
Dooku1's molecular structure is characterized by its unique modifications compared to Yoda1. While specific structural data such as molecular formula and 3D conformation are not detailed in the sources, it is noted that Dooku1's alterations result in its antagonistic properties against the Piezo1 channel.
Dooku1 has been shown to effectively inhibit calcium influx induced by Yoda1 through reversible antagonism. In vitro studies demonstrated that Dooku1 could block Yoda1-induced calcium entry with IC50 values of approximately 1.3 μM in HEK 293 cells and 1.5 μM in HUVECs . Importantly, Dooku1 did not affect baseline Piezo1 activity or other calcium entry pathways, indicating a specific interaction with Yoda1-mediated signaling.
The effectiveness of Dooku1 was assessed using fluorescence plate reader assays measuring intracellular calcium levels, utilizing dyes such as fura-2 and fluo-4 for precise quantification .
Dooku1 operates by binding to the Piezo1 channel and inhibiting its activation by Yoda1. This mechanism suggests that Dooku1 may occupy a distinct site on the Piezo1 channel that prevents the conformational changes necessary for channel opening.
The inhibition process involves:
While specific physical properties such as melting point or solubility are not detailed in the search results, it can be inferred that Dooku1 shares some characteristics with other small-molecule pharmacological agents.
Dooku1 has significant potential applications in scientific research, particularly in studies investigating mechanotransduction pathways and their implications in vascular physiology and disease. Its ability to modulate Piezo1 activity makes it a valuable tool for exploring calcium signaling mechanisms related to insulin release from pancreatic beta cells and other physiological responses .
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7